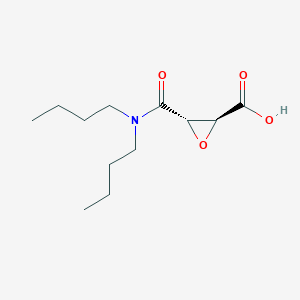![molecular formula C11H16N4 B12588023 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- CAS No. 646056-50-0](/img/structure/B12588023.png)
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Diazaspiro[44]nonane, 2-pyrazinyl- is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom The 2,7-Diazaspiro[4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- typically involves the reaction of pyrazine derivatives with diazaspiro compounds. One common method includes the use of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate as a starting material . The reaction conditions often require the presence of a base and a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used. Temperature control is crucial, with reactions often conducted at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions typically produce alcohols or amines.
科学的研究の応用
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2,7-Diazaspiro[3.5]nonane: This compound shares a similar spiro structure but with a different ring size.
Diazabicyclo[4.3.0]nonane: Another related compound with a bicyclic structure.
Uniqueness
2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl- is unique due to its specific spiro structure and the presence of the pyrazinyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
646056-50-0 |
|---|---|
分子式 |
C11H16N4 |
分子量 |
204.27 g/mol |
IUPAC名 |
2-pyrazin-2-yl-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-13-8-11(1)2-6-15(9-11)10-7-12-4-5-14-10/h4-5,7,13H,1-3,6,8-9H2 |
InChIキー |
NBFVYQVBMPUGPE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC12CCN(C2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)
![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)
![N-Benzyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12587983.png)


![3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine](/img/structure/B12587995.png)

![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)

![1-Hexanol, 2-[(phenylamino)oxy]-, (2R)-](/img/structure/B12588036.png)
